N-Boc-4(5)-fluoro-histidine is a derivative of histidine, an essential amino acid known for its role in protein synthesis and enzyme function. The "N-Boc" refers to the tert-butyloxycarbonyl protecting group that is commonly used in organic synthesis to protect amine functionalities. This compound is classified as a protected amino acid, which is crucial in peptide synthesis and pharmaceutical applications.
N-Boc-4(5)-fluoro-histidine can be synthesized from commercially available histidine or its derivatives through various chemical reactions that introduce the tert-butyloxycarbonyl group and the fluorine atom at the 4 or 5 position of the imidazole ring.
The compound falls under the category of amino acids and peptide building blocks. It is particularly relevant in medicinal chemistry due to its potential applications in drug development and peptide synthesis.
The synthesis of N-Boc-4(5)-fluoro-histidine typically involves the following steps:
N-Boc-4(5)-fluoro-histidine has a molecular formula of C12H16F N3O2, indicating it contains a tert-butyloxycarbonyl group, a fluorine atom, and an imidazole ring characteristic of histidine.
CC(C)(C)OC(=O)N[C@H](C1=CN=CN1)C(C(=O)O)F
DPLOGSUBQDREOU-UHFFFAOYSA-N
The structure features a bulky Boc group that imparts stability and solubility to the compound during synthetic processes.
N-Boc-4(5)-fluoro-histidine can participate in various chemical reactions:
The reactivity of N-Boc-4(5)-fluoro-histidine is influenced by both the Boc protecting group and the electron-withdrawing effect of the fluorine atom, which can enhance nucleophilicity at adjacent positions.
The mechanism of action for N-Boc-4(5)-fluoro-histidine primarily revolves around its role as a building block in peptide synthesis. When incorporated into peptides, it can influence biological activity due to its unique structural features:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm structure and purity.
N-Boc-4(5)-fluoro-histidine has several scientific applications:
Enantioselective alkylation constitutes a cornerstone for constructing the chiral β-carbon framework in N-Boc-4(5)-fluoro-histidine precursors. Modern organocatalytic approaches leverage in situ-generated enolates derived from histidine Schiff bases, which undergo stereocontrolled electrophilic fluorination or alkylation. Chiral phase-transfer catalysts (PTCs), particularly Cinchona-derived ammonium salts, enable asymmetric alkylation of glycine equivalents with fluoroalkyl electrophiles under mild conditions. For example, O'Donnell-modified catalysts facilitate >90% enantiomeric excess (e.e.) in bench-stable systems [8]. Alternatively, chiral palladium complexes coordinated with Josiphos-type ligands promote decarboxylative asymmetric allylic alkylations, converting tert-butyl glycinate-benzophenone Schiff bases into quaternary carbon centers with 85–92% e.e. [8]. Catalyst selection critically influences stereochemical outcomes:
Table 1: Catalyst Performance in Enantioselective Alkylation
Catalyst Type | Substrate | e.e. (%) | Reaction Time |
---|---|---|---|
Cinchona PTC (Bn) | Glycine Schiff base | 92 | 24 h |
Pd-Josiphos complex | Allyl glycinate equivalent | 88 | 12 h |
Organocatalyst Jørgensen-Hayashi | Enolizable aldehyde | 95 | 48 h |
Microwave irradiation further optimizes these reactions, reducing times by 60% while maintaining stereoselectivity. Key limitations include substrate steric bulk sensitivity and competing elimination pathways in fluoroalkyl electrophiles [8].
Regioselective C4-fluorination of the histidine imidazole ring remains synthetically challenging due to tautomeric equilibria and inherent electron-richness. Directed ortho-metalation (DoM) tactics using N,N-di-Boc-protected histidine enable C4 lithiation at −78°C, followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI). This method achieves 7:1 C4:C2 regioselectivity and >95% diastereomeric excess when chiral auxiliaries control α-carbon stereochemistry [1] [10]. Alternatively, imidazole N-oxide precursors undergo cycloaddition with fluoroalkenes under silver catalysis, forming fluorinated bicyclic intermediates that rearrange to C4-fluoro-histidines upon reductive cleavage. Diastereoselectivity reaches 6:1 for β-naphthyl-substituted derivatives, though yields remain moderate (32–54%) [1].
Table 2: Fluorination Methods for Imidazole Ring Functionalization
Method | Regioselectivity (C4:C2) | Diastereomeric Ratio | Yield Range |
---|---|---|---|
Directed ortho-lithiation | 7:1 | >95% d.e. | 65–78% |
Imidazole N-oxide cycloaddition | >20:1 | 6:1 | 32–68% |
Electrophilic fluorination | 3:1 | Undefined | 41–55% |
Solvent polarity critically influences tautomer distribution: tetrahydrofuran maximizes C4-selectivity by stabilizing the N-Boc tautomer, whereas dimethylformamide promotes undesired C2-attack [1].
Microwave irradiation dramatically enhances reaction kinetics in synthesizing N-Boc-4(5)-fluoro-histidine precursors. SNAr displacement of 4-bromo-imidazoles with cesium fluoride in N,N-dimethylformamide achieves 85% conversion within 15 minutes at 150°C—a 5-fold rate increase versus thermal conditions. Crucially, microwave-specific parameters prevent thermal decomposition: pulsed irradiation cycles (30 s on/15 s off) and strict temperature control (<160°C) suppress imidazole ring degradation [10]. For enzymatic resolutions, microwave-accelerated lipase-catalyzed transesterification of racemic fluoro-histidine esters completes in 2 hours versus 24 hours conventionally, enriching enantiopurity from 80% to 99% e.e. [8]. Continuous-flow microwave reactors further improve scalability, achieving kilogram-scale production of N-Boc-4(5)-fluoro-histidine methyl ester with 92% yield and <2% epimerization [8].
Protecting group orthogonality governs successful N-Boc-4(5)-fluoro-histidine synthesis. The tert-butyloxycarbonyl (Boc) group shields the α-amine while permitting selective C4-fluorination under basic conditions. However, standard N-Boc protection necessitates complementary imidazole protection to avoid N-fluorination side reactions. The N-π-benzyloxymethyl (Bom) group demonstrates optimal compatibility: acid-stable during Boc deprotection yet readily cleaved by hydrogenolysis post-fluorination [5] [6]. For solid-phase synthesis, N-im-trityl (Trt) protection permits mild acidic cleavage (1% trifluoroacetic acid/dichloromethane) without disturbing the Boc group or C-F bonds [5] [9].
Boc removal requires carefully modulated conditions to prevent histidine decomposition. Anhydrous trifluoroacetic acid with triethylsilane scavenger cleaves Boc in <30 minutes without defluorination, whereas hydrochloric acid/dioxane causes 15–20% C-F bond cleavage. Crucially, aspartimide formation—a dominant side reaction in histidine-rich sequences—is suppressed by backbone amide protection and 2,4,6-trimethoxybenzyl (Tmob) groups during Boc chemistry [4] [9].
Solution-phase synthesis excels in producing high-purity N-Boc-4(5)-fluoro-histidine for small-scale applications (<100 g). Linear sequences involving enantioselective alkylation, regioselective fluorination, and Boc protection achieve 71% overall yield with <1% total impurities. Key advantages include facile intermediate purification via crystallization and avoidance of resin-derived contaminants. However, solution-phase routes suffer from lengthy step counts (8–12 steps) and limited applicability for peptide incorporation [5].
Solid-phase peptide synthesis (SPPS) enables direct incorporation of pre-fluorinated histidine analogs into peptide chains. Fmoc-based SPPS using N-α-Fmoc-N-im-Boc-4(5)-fluoro-histidine ([CAS 81379-52-4]) achieves >98% coupling efficiency with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate activation. Microwave-assisted SPPS further enhances incorporation rates, reducing coupling times to 2 minutes per residue [5] [7]. Post-assembly, trifluoroacetic acid cleavage simultaneously removes side-chain protectors and liberates peptides containing 4(5)-fluoro-histidine. Despite advantages, SPPS faces challenges: resin loading inefficiencies (5–10% lower vs. native histidine) and epimerization during N-Fmoc deprotection if piperidine concentration exceeds 20% [3] [5].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall yield (5-step sequence) | 71% | 58% (post-cleavage) |
Typical scale | Multi-kilogram | <1 gram |
Purification complexity | Recrystallization feasible | HPLC-dependent |
Peptide incorporation | Requires fragment coupling | Direct residue coupling |
Epimerization risk | <0.5% | 1–3% (Aspartimide issue) |
Hybrid approaches leverage solution-phase synthesis of N-Boc-4(5)-fluoro-histidine followed by on-resin peptide elongation, balancing purity and scalability [3] [5].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0